2-(Trimethylsilyloxy)ethyl methacrylate

Polymer Chemistry Controlled Radical Polymerization ATRP

2-(Trimethylsilyloxy)ethyl methacrylate (CAS 17407-09-9), also known as TMS-HEMA or TMSEMA, is a bifunctional methacrylate monomer featuring a polymerizable methacrylate group and a hydrolytically labile trimethylsilyl (TMS) protecting group. This structural feature enables the incorporation of a protected hydroxyl functionality into polymer backbones, which can be subsequently deprotected to reveal a reactive hydroxyl group for further functionalization.

Molecular Formula C9H18O3Si
Molecular Weight 202.32 g/mol
CAS No. 17407-09-9
Cat. No. B093516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyloxy)ethyl methacrylate
CAS17407-09-9
Molecular FormulaC9H18O3Si
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCO[Si](C)(C)C
InChIInChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3
InChIKeyWUGOQZFPNUYUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyloxy)ethyl Methacrylate (CAS 17407-09-9): A Bifunctional Methacrylate Monomer for Protected Hydroxyl Incorporation


2-(Trimethylsilyloxy)ethyl methacrylate (CAS 17407-09-9), also known as TMS-HEMA or TMSEMA, is a bifunctional methacrylate monomer featuring a polymerizable methacrylate group and a hydrolytically labile trimethylsilyl (TMS) protecting group [1]. This structural feature enables the incorporation of a protected hydroxyl functionality into polymer backbones, which can be subsequently deprotected to reveal a reactive hydroxyl group for further functionalization . The compound is a moisture-sensitive liquid with a density of 0.928 g/mL at 25°C and a boiling point of 65°C at reduced pressure .

Why Generic Substitution of 2-(Trimethylsilyloxy)ethyl Methacrylate Fails: The Critical Role of the TMS Protecting Group


In-class methacrylate monomers cannot be simply interchanged with 2-(Trimethylsilyloxy)ethyl methacrylate (TMS-HEMA) due to the critical role of the trimethylsilyl (TMS) protecting group. While HEMA provides a free hydroxyl group that can interfere with certain polymerization mechanisms or lead to undesirable side reactions, TMS-HEMA allows for controlled incorporation of a latent hydroxyl functionality [1]. Direct copolymerization of MMA and HEMA via ATRP leads to broad, multimodal molecular weight distributions, whereas the use of the protected TMS-HEMA enables the synthesis of well-defined copolymers with narrow molecular weight distributions [1]. Furthermore, the TMS group imparts significant hydrophobicity, reducing the equilibrium water content of resulting hydrogels compared to HEMA-based materials, a crucial parameter for applications like ophthalmic lenses and moisture-sensitive coatings [2].

Quantitative Evidence Guide for 2-(Trimethylsilyloxy)ethyl Methacrylate: Direct Comparisons with In-Class Analogs


Enhanced Control over Molecular Weight Distribution in ATRP vs. Unprotected HEMA

In quasiliving ATRP, direct copolymerization of methyl methacrylate (MMA) with unprotected HEMA results in a broad, multimodal molecular weight distribution (MWD), indicating loss of control. In contrast, using the protected TMS-HEMA monomer yields well-defined copolymers with narrow MWD [1]. This difference is directly attributed to the protecting group preventing side reactions of the hydroxyl group with the catalyst.

Polymer Chemistry Controlled Radical Polymerization ATRP

Reduced Equilibrium Water Content in Hydrogels vs. HEMA-Based Controls

The incorporation of 2-(trimethylsilyloxy)ethyl methacrylate (TMSOE) into poly(ethylene glycol) methacrylate-co-HEMA (PEGMA-co-HEMA) hydrogels significantly lowers the equilibrium water content compared to hydrogels without the silicon monomer [1]. This demonstrates the compound's ability to impart hydrophobicity, a key property for applications requiring reduced swelling or controlled hydration.

Hydrogels Biomaterials Swelling Behavior

Increased Oxygen Permeability in Ophthalmic Lens Materials vs. Non-Silicon Compositions

The addition of just ~1% of silane monomers, including 2-(trimethylsiloxy)ethyl methacrylate (2T), to a basic silicone monomer (SiD) and DMA matrix increases the oxygen permeability (Dk) to a range of 30.3 to 33.52 (cm²/sec)·(ml O₂/ml·mm Hg)·10⁻¹¹ [1]. This represents a significant enhancement over typical hydrogel materials lacking silicon-based comonomers.

Ophthalmic Materials Contact Lenses Oxygen Permeability

Facile Post-Polymerization Deprotection to Reveal Hydroxyl Functionality

The trimethylsilyl (TMS) group in TMS-HEMA is among the most labile silyl protecting groups, readily cleaved under mild acidic or fluoride conditions [1]. This allows for quantitative conversion to the corresponding hydroxyl-functionalized polymer post-polymerization. In contrast, alternative protecting groups like TBS or TIPS require harsher conditions, which may degrade sensitive polymer backbones or functional groups.

Polymer Functionalization Deprotection Silyl Ethers

Optimal Application Scenarios for 2-(Trimethylsilyloxy)ethyl Methacrylate Based on Quantitative Evidence


Synthesis of Well-Defined Amphiphilic Block Copolymers via Controlled Radical Polymerization

Researchers seeking to create amphiphilic block copolymers with precise architectures should select TMS-HEMA. As demonstrated by Muhlebach et al., the monomer undergoes controlled ATRP with n-butyl acrylate to yield di- and triblock copolymers with low polydispersities [1]. Subsequent hydrolysis of the TMS group reveals the hydrophilic HEA block, enabling self-assembly in aqueous media. This two-step approach circumvents the challenges of directly polymerizing HEMA, which often leads to ill-defined polymers [1].

Fabrication of High Oxygen Permeability Contact Lenses with Controlled Hydration

Contact lens manufacturers aiming to enhance oxygen permeability while precisely tuning water content should incorporate TMS-HEMA. As shown by Kim et al., even a small addition (~1%) of silane comonomers like 2T significantly boosts oxygen permeability (Dk) to the range of 30-34 (cm²/sec)·(ml O₂/ml·mm Hg)·10⁻¹¹ [2]. Concurrently, as established by Lee and Lin, the hydrophobic TMS group reduces equilibrium water content compared to pure HEMA hydrogels [3]. This dual functionality allows for the optimization of both critical performance parameters in a single monomer.

Surface Modification and Functionalization of Graphene Oxide for Enhanced Polymer Composites

In the development of advanced nanocomposites, TMS-HEMA can be used to graft poly(TMS-HEMA) chains onto graphene oxide (GO) via SI-ATRP. This modification, as shown by Osicka et al., significantly improves the compatibility of GO with a poly(dimethylsiloxane) (PDMS) matrix, leading to a composite material with enhanced light-induced actuation capabilities (length change of ~0.8% at 10% pre-strain) [4]. The TMS group facilitates the controlled polymerization from the surface, and its subsequent removal (if desired) can further tailor surface properties.

Synthesis of Hydroxyl-Functional Star Polymers for Advanced Macromolecular Architectures

Scientists designing multi-arm star polymers with hydroxyl end-groups for further crosslinking or bioconjugation should utilize TMS-HEMA. As evidenced by Szanka et al., the protected monomer enables the synthesis of four-arm star P(MMA-co-HEMA) copolymers with narrow molecular weight distributions via ATRP, a feat unattainable with unprotected HEMA due to side reactions [5]. The resulting hydroxyl-functional materials serve as versatile precursors for creating novel PMMA-based macromolecular architectures [5].

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